molecular formula C15H20N4O2S B7681898 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea

Cat. No. B7681898
M. Wt: 320.4 g/mol
InChI Key: FNJQBVHDESXRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea, also known as TBTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that is widely used in organic synthesis, especially in peptide synthesis. In

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea involves the activation of carboxylic acids through the formation of an O-acylisourea intermediate. This intermediate then reacts with the amine group of the peptide to form an amide bond. 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been shown to be a more efficient activator of carboxylic acids than HOBt and DIC due to its ability to form a stable intermediate.
Biochemical and Physiological Effects:
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea does not have any direct biochemical or physiological effects as it is a reagent used in peptide synthesis. However, peptides synthesized using 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea have been shown to have various biological activities such as antimicrobial, antitumor, and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has several advantages over traditional peptide coupling reagents such as HOBt and DIC. It is more efficient, less toxic, and can be used in a wider range of solvents. However, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has some limitations such as its sensitivity to moisture and its tendency to form impurities during storage.

Future Directions

There are several future directions for the use of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea in scientific research. One direction is the development of new methods for the synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea derivatives with improved properties. Another direction is the application of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea in the synthesis of complex peptides and proteins. Additionally, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be used in the synthesis of peptide-based drugs and therapeutics. Finally, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be used in the development of new methods for drug delivery and targeting.

Synthesis Methods

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be achieved by reacting tert-butylisocyanate with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 2-(methoxymethyl)phenyl isocyanate to yield 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea. This method has been optimized to achieve high yields and purity of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea.

Scientific Research Applications

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been extensively used in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. It has been shown to be more efficient and less toxic than traditional peptide coupling reagents such as HOBt and DIC. 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has also been used in the synthesis of cyclic peptides and peptide thioesters. Additionally, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been used in the synthesis of other bioactive compounds such as nucleoside analogs and antitumor agents.

properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-15(2,3)12-18-19-14(22-12)17-13(20)16-11-8-6-5-7-10(11)9-21-4/h5-8H,9H2,1-4H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQBVHDESXRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea

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